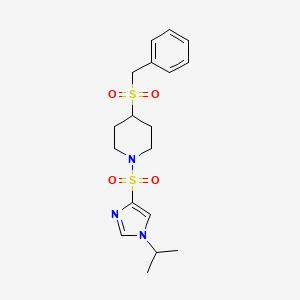

4-(benzylsulfonyl)-1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidine

Description

Properties

IUPAC Name |

4-benzylsulfonyl-1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4S2/c1-15(2)20-12-18(19-14-20)27(24,25)21-10-8-17(9-11-21)26(22,23)13-16-6-4-3-5-7-16/h3-7,12,14-15,17H,8-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAGTZZCCNRDPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(benzylsulfonyl)-1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This compound features a complex structure that includes a piperidine ring and sulfonamide functionalities, which are essential for its interaction with biological targets.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit pyroptosis, a form of programmed cell death associated with inflammatory responses. This inhibition is linked to reduced interleukin-1 beta (IL-1β) release, suggesting potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune conditions .

Interaction with Biological Targets

Binding studies have revealed that this compound interacts with various proteins involved in inflammatory pathways. It may inhibit key enzymes or receptors associated with inflammation, thereby modulating cellular responses. For example, it has been suggested that the compound targets specific pathways that lead to the downregulation of pro-inflammatory cytokines .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(methylsulfonyl)-1-(1H-imidazol-4-yl)piperidine | Methylsulfonyl group instead of benzylsulfonyl | Anti-inflammatory |

| 4-(phenylsulfonyl)-1-(1H-pyrazol-3-yl)piperidine | Phenyl sulfonamide and pyrazole | Anticancer properties |

| 4-(benzoyl)-1-(imidazol-4-yl)piperidine | Benzoyl group instead of sulfonamide | Antimicrobial activity |

The structural uniqueness of this compound lies in its dual sulfonamide functionality combined with a piperidine ring, enhancing its interaction potential with biological targets compared to other similar compounds .

Study on Inhibition of Pyroptosis

In a recent study, the compound was tested for its ability to inhibit pyroptosis in macrophages activated by lipopolysaccharides (LPS). Results indicated that treatment with this compound significantly reduced cell death and IL-1β secretion, demonstrating its potential as a therapeutic agent in managing sepsis and other inflammatory conditions .

Antiproliferative Activity

Another investigation focused on the antiproliferative effects of this compound against various cancer cell lines. The results showed promising activity against melanoma and prostate cancer cell lines, indicating that it may serve as a lead compound for further development in oncology .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 4-(benzylsulfonyl)-1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidine exhibits significant anti-inflammatory effects. It has been shown to inhibit pyroptosis, a form of programmed cell death associated with inflammation, and reduce the release of interleukin-1 beta. These properties suggest its potential use in treating inflammatory diseases .

Interaction Studies

Studies have demonstrated that this compound interacts with various proteins involved in inflammatory pathways. Binding assays suggest it may inhibit key enzymes or receptors associated with inflammation, thereby modulating cellular responses .

To better understand the uniqueness of this compound, a comparison with similar compounds is provided below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(methylsulfonyl)-1-(1H-imidazol-4-yl)piperidine | Contains a methylsulfonyl group instead of benzylsulfonyl | Anti-inflammatory |

| 4-(phenylsulfonyl)-1-(1H-pyrazol-3-yl)piperidine | Features a phenyl sulfonamide and pyrazole | Anticancer properties |

| 4-(benzoyl)-1-(imidazol-4-yl)piperidine | Benzoyl group instead of sulfonamide | Antimicrobial activity |

The dual sulfonamide functionality combined with the piperidine ring enhances its interaction potential with biological targets compared to other similar compounds .

General Synthesis Procedure

- Starting Materials : The synthesis typically begins with commercially available piperidine derivatives.

- Reagents : Sulfonamide reagents are used to introduce the sulfonyl groups.

- Reaction Conditions : Reactions are often conducted under controlled temperature and pressure to optimize yield and purity.

Case Study 1: Anti-inflammatory Activity

In a study focusing on its anti-inflammatory properties, researchers found that the compound significantly reduced inflammation markers in vitro. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent for conditions like rheumatoid arthritis .

Case Study 2: Enzyme Inhibition

Another investigation evaluated the inhibitory effects of this compound on acetylcholinesterase (AChE) and urease. The results showed strong inhibitory activity against these enzymes, suggesting applications in treating Alzheimer's disease and managing urea levels in patients with renal issues .

Comparison with Similar Compounds

Structural Analogs in Neurological Therapeutics

Patent Compound (4-(4-(Heterocyclylalkoxy)phenyl)-1-(heterocyclyl-carbonyl)piperidine derivatives):

- Structural Similarities : Both compounds share a piperidine backbone and sulfonyl/carbonyl-linked substituents.

- Functional Differences : The patent compound employs heterocyclic alkoxy and carbonyl groups, while the target compound uses benzylsulfonyl and imidazolylsulfonyl groups.

- Implications : Sulfonyl groups in the target compound may enhance metabolic stability compared to carbonyl linkages but could reduce blood-brain barrier permeability due to increased polarity .

Sulfonated Piperidine Derivatives from Commercial Catalogs

Example Compound : 4-(4-tert-Butylphenylsulfonyl)piperazin-2-one (from Biopharmacule Speciality Chemicals)

- Substituent Comparison : The tert-butylphenyl group vs. benzyl/isopropylimidazolyl groups.

- Molecular Weight: The target compound’s larger size (due to dual sulfonyl groups and imidazole) may reduce oral bioavailability compared to simpler analogs .

Non-Sulfonated Piperidine-Imidazole Hybrids

Example Compound : 1-Benzyl-4-(1H-imidazol-4-yl)-piperidine (CAS 106243-25-8)

- Key Differences : Lacks sulfonyl groups; instead, it has direct benzyl and imidazolyl attachments.

- Pharmacological Implications : Absence of sulfonyl groups may diminish receptor-binding affinity for targets like histamine H3, as sulfonyl moieties often stabilize ligand-receptor interactions.

- Molecular Formula : C15H18FN3 (MW 259.32) vs. the target compound’s expected formula (likely C19H24N4O4S2, MW ~452.54). The higher molecular weight of the target compound could impact pharmacokinetics, such as slower clearance rates .

Data Table: Comparative Analysis

Research Findings and Implications

- Receptor Binding : Dual sulfonyl groups in the target compound may enhance interactions with polar residues in histamine H3 receptors, as seen in related antagonists .

- Solubility Challenges : Despite its polar groups, the compound’s large size and hydrophobic benzyl/isopropyl groups could limit aqueous solubility, necessitating formulation optimization .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-(benzylsulfonyl)-1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidine?

- Answer : The synthesis typically involves sequential sulfonylation of a piperidine core. First, benzylsulfonyl chloride reacts with the piperidine nitrogen under basic conditions (e.g., triethylamine in dichloromethane). A second sulfonylation introduces the 1-isopropylimidazole sulfonyl group. Critical steps include controlling reaction temperatures (0–25°C) to avoid side reactions and using column chromatography for purification. Reagents like hydrogen peroxide may oxidize thioethers to sulfonyl groups in related syntheses .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

- Answer :

- NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., piperidine chair conformation, imidazole substituents).

- HPLC : Ensures purity (>95%) by detecting residual solvents or byproducts.

- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion).

- X-ray Crystallography : Resolves spatial configuration, critical for understanding interactions with biological targets .

Advanced Research Questions

Q. How can sulfonylation reaction conditions be optimized to improve yield and selectivity?

- Answer : Key variables include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance sulfonyl chloride reactivity.

- Catalysts : Use of Pd/C or ammonium formate (HCOONH4) in related benzylation reactions improves regioselectivity .

- Temperature Control : Lower temperatures (0–5°C) minimize over-sulfonylation.

- Workup : Quenching with ice-cwater precipitates crude product for easier isolation .

Q. How should researchers address discrepancies in biological activity data across assays?

- Answer : Contradictions may arise from:

- Purity Variations : Validate compound purity via HPLC and elemental analysis.

- Assay Conditions : Adjust buffer pH (e.g., sodium acetate pH 4.6 vs. ammonium acetate pH 6.5) to stabilize sulfonamide interactions .

- Stereochemical Factors : Use chiral chromatography or X-ray crystallography to confirm configuration, as minor enantiomers may exhibit reduced activity .

Q. What strategies elucidate the compound’s spatial configuration and its impact on target binding?

- Answer :

- X-ray Diffraction : Resolves bond angles and torsional strain in the piperidine ring, which influence receptor binding.

- Molecular Dynamics Simulations : Predict conformational flexibility under physiological conditions.

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., isopropyl vs. ethyl groups on imidazole) to correlate structure with activity .

Q. How does intramolecular steric hindrance affect reactivity during synthesis?

- Answer : Bulky groups (e.g., isopropylimidazole) may slow sulfonylation kinetics. Strategies include:

- Protecting Groups : Temporarily block reactive sites (e.g., piperidine nitrogen) to direct sulfonylation.

- Microwave-Assisted Synthesis : Accelerates reaction rates under controlled thermal conditions .

Methodological Considerations

Q. What purification techniques are most effective for isolating this compound?

- Answer :

- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate → DCM/methanol).

- Recrystallization : Ethanol or acetonitrile yields high-purity crystals.

- Prep-HPLC : Ideal for separating sulfonamide diastereomers .

Q. How to design assays for evaluating enzymatic inhibition by this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.